2-Acetyl-2-[1-(4-chlorophenyl)ethyl]cyclopentan-1-one
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Overview
Description
2-Acetyl-2-[1-(4-chlorophenyl)ethyl]cyclopentan-1-one is an organic compound with the molecular formula C15H17ClO2 It is a cyclopentanone derivative with a 4-chlorophenyl group and an acetyl group attached to the cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-2-[1-(4-chlorophenyl)ethyl]cyclopentan-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where 4-chloroacetophenone is reacted with cyclopentanone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation reactions. The process would require careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-2-[1-(4-chlorophenyl)ethyl]cyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
2-Acetyl-2-[1-(4-chlorophenyl)ethyl]cyclopentan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Acetyl-2-[1-(4-chlorophenyl)ethyl]cyclopentan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- 2-Acetyl-2-[1-(4-methylphenyl)ethyl]cyclopentan-1-one
- 2-Acetyl-2-[1-(4-bromophenyl)ethyl]cyclopentan-1-one
- 2-Acetyl-2-[1-(4-fluorophenyl)ethyl]cyclopentan-1-one
Uniqueness
2-Acetyl-2-[1-(4-chlorophenyl)ethyl]cyclopentan-1-one is unique due to the presence of the 4-chlorophenyl group, which imparts specific chemical and biological properties. The chlorine atom can influence the compound’s reactivity and interaction with biological targets, making it distinct from similar compounds with different substituents.
Properties
Molecular Formula |
C15H17ClO2 |
---|---|
Molecular Weight |
264.74 g/mol |
IUPAC Name |
2-acetyl-2-[1-(4-chlorophenyl)ethyl]cyclopentan-1-one |
InChI |
InChI=1S/C15H17ClO2/c1-10(12-5-7-13(16)8-6-12)15(11(2)17)9-3-4-14(15)18/h5-8,10H,3-4,9H2,1-2H3 |
InChI Key |
XFBCBPDGELIYPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)C2(CCCC2=O)C(=O)C |
Origin of Product |
United States |
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